molecular formula C13H20OSi B14388206 Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane CAS No. 88214-28-2

Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane

Katalognummer: B14388206
CAS-Nummer: 88214-28-2
Molekulargewicht: 220.38 g/mol
InChI-Schlüssel: IOAIFEAAQLREPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trimethylsilyl group attached to an indene derivative, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane typically involves the reaction of an indene derivative with a trimethylsilyl reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Wirkmechanismus

The mechanism by which Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can participate in various chemical reactions, modifying the properties of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane is unique due to the presence of the indene derivative, which imparts distinct chemical properties and potential applications not observed in simpler trimethylsilyl compounds. This uniqueness makes it valuable in specialized applications, particularly in the fields of organic synthesis and material science.

Eigenschaften

CAS-Nummer

88214-28-2

Molekularformel

C13H20OSi

Molekulargewicht

220.38 g/mol

IUPAC-Name

(7a-methyl-3,5-dihydroinden-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C13H20OSi/c1-13-10-6-5-7-11(13)8-9-12(13)14-15(2,3)4/h6-7,9-10H,5,8H2,1-4H3

InChI-Schlüssel

IOAIFEAAQLREPK-UHFFFAOYSA-N

Kanonische SMILES

CC12C=CCC=C1CC=C2O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.